Cas no 2172095-48-4 ({5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl)(methyl)amine is a structurally distinct triazole-based amine compound, characterized by a cyclobutyl substituent and an isopropyl group on the triazole ring. Its unique scaffold offers potential utility in medicinal chemistry and drug discovery, particularly as a building block for biologically active molecules. The presence of both a methylamine and cyclobutyl moiety may enhance binding affinity and selectivity in target interactions. This compound is suitable for applications in ligand design, enzyme inhibition studies, and the synthesis of novel heterocyclic derivatives. Its well-defined structure allows for precise modifications, making it a valuable intermediate in pharmaceutical research and development.
{5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine structure
2172095-48-4 structure
Product Name:{5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
CAS No:2172095-48-4
MF:C11H20N4
MW:208.303301811218
CID:5925958
PubChem ID:165602412
Update Time:2025-05-21

{5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • {5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
    • EN300-1596999
    • 2172095-48-4
    • {[5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
    • Inchi: 1S/C11H20N4/c1-8(2)15-11(9-5-4-6-9)10(7-12-3)13-14-15/h8-9,12H,4-7H2,1-3H3
    • InChI Key: ATICGLHYHCPXOS-UHFFFAOYSA-N
    • SMILES: N1(C(C)C)C(=C(CNC)N=N1)C1CCC1

Computed Properties

  • Exact Mass: 208.16879665g/mol
  • Monoisotopic Mass: 208.16879665g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 42.7Ų

{5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Pricemore >>

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Additional information on {5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine

Introduction to {5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine (CAS No. 2172095-48-4)

{5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2172095-48-4, represents a fascinating blend of structural complexity and potential biological activity. The presence of a cyclobutyl group, a propan-2-yl moiety, and a 1H-1,2,3-triazol-4-ylmethyl chain contributes to its unique chemical profile, making it a subject of intense study in the development of novel therapeutic agents.

The structural framework of {5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine is meticulously designed to interact with biological targets in a highly specific manner. The cyclobutyl group, known for its rigid three-dimensional structure, plays a crucial role in stabilizing the overall conformation of the molecule. This rigidity can enhance binding affinity to biological receptors, a key factor in drug design. Additionally, the propan-2-yl substituent introduces a degree of lipophilicity, which can influence the compound's ability to cross cell membranes and reach its target site efficiently.

The 1H-1,2,3-triazol-4-ylmethyl moiety is particularly noteworthy due to its potential to engage in hydrogen bonding interactions. Triazoles are well-known for their versatility in medicinal chemistry, often serving as key pharmacophores in drug molecules. The incorporation of this moiety into {5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine suggests that it may exhibit significant interactions with biological targets such as enzymes or receptors. These interactions are critical for modulating biological pathways and achieving the desired therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like {5-cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine with remarkable accuracy. By leveraging molecular modeling techniques and machine learning algorithms, scientists can simulate how this compound might interact with various biological targets. These predictions have guided experimental efforts and have led to the identification of promising lead compounds for further development.

The synthesis of {5-cyclobutyl-1-(propan-2-ytl)-1H-l ,23-triazol-l -4 -y lmethy l)(meth yl)am ine is a complex process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to construct the intricate molecular framework of this compound. Techniques such as multi-step organic synthesis, including cyclization reactions and nucleophilic substitutions, have been crucial in achieving the desired product with high purity and yield. The development of efficient synthetic routes is essential for scaling up production and making this compound more accessible for research purposes.

One of the most exciting aspects of studying {5-cyclobutyl-l -(propan - 2 - ytl)-l H-l ,23-triazol - l - 4 - ylmethy l)(meth yl)am ine is its potential therapeutic applications. Preliminary studies have suggested that this compound may exhibit properties relevant to various diseases, including cancer and inflammatory disorders. The ability to modulate biological pathways through precise molecular interactions makes it a valuable candidate for drug discovery efforts. Researchers are exploring its potential as an anti-inflammatory agent and as a component in combination therapies aimed at enhancing treatment efficacy.

The role of {5-cyclobutyl-l -(propan - 2 - ytl)-l H-l ,23-triazol - l - 4 - ylmethy l)(meth yl)am ine in preclinical research is also noteworthy. Animal models have been utilized to assess its safety profile and pharmacological activity. These studies provide critical insights into how the compound behaves within a living organism and help identify any potential side effects or adverse reactions. Preclinical data is essential for supporting further clinical trials and ensuring that promising compounds like {5-cyclobutul-l -(propan - 2 - ytl)-l H-l ,23-triazol - l - 4 - ylmethy l)(meth yl)am ine are ready for human testing.

As our understanding of complex biological systems continues to grow, so does our appreciation for the importance of structurally diverse compounds like {5-cyclobutul-l -(propan - 2 - ytl)-l H-l ,23-triazol - l - 4 - ylmethy l)(meth yl)am ine . The integration of computational biology with traditional wet chemistry has opened new avenues for drug discovery and development. By combining these approaches, researchers can accelerate the identification and optimization of novel therapeutic agents that address unmet medical needs.

In conclusion,{5-cyclobutul-l -(propan - 2-ytl)-l H-l ,23-triazol-l --4-y lmethy l)(meth yl)am ine (CAS No .2172095--48--4 ) represents an exciting frontier in pharmaceutical chemistry . Its unique structural features , coupled with promising preliminary findings , make it a compelling candidate for further research . As scientific understanding evolves , so too will our ability to harness compounds like this one for the benefit of human health . p>

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